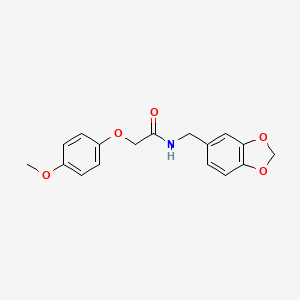![molecular formula C19H24FN3O B5682541 6-fluoro-2-{[3-(4-morpholinyl)-1-piperidinyl]methyl}quinoline](/img/structure/B5682541.png)
6-fluoro-2-{[3-(4-morpholinyl)-1-piperidinyl]methyl}quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-fluoro-2-{[3-(4-morpholinyl)-1-piperidinyl]methyl}quinoline, also known as TAK-243, is a small molecule inhibitor that targets the ubiquitin-proteasome system. This system plays a crucial role in regulating protein degradation, and its dysregulation has been linked to various diseases, including cancer. TAK-243 has shown promising results in preclinical studies as a potential anticancer agent.
Mecanismo De Acción
6-fluoro-2-{[3-(4-morpholinyl)-1-piperidinyl]methyl}quinoline targets the 19S regulatory particle of the proteasome, which is responsible for recognizing and degrading ubiquitinated proteins. By inhibiting the activity of the proteasome, this compound blocks the degradation of specific proteins, leading to their accumulation and subsequent induction of apoptosis in cancer cells. This compound has been shown to selectively target cancer cells while sparing normal cells, making it a promising anticancer agent.
Biochemical and Physiological Effects
This compound has been shown to induce apoptosis in cancer cells through the accumulation of ubiquitinated proteins. In addition, this compound has been shown to inhibit the proliferation of cancer cells and induce cell cycle arrest. This compound has also been shown to enhance the sensitivity of cancer cells to other anticancer agents, such as bortezomib and carfilzomib.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 6-fluoro-2-{[3-(4-morpholinyl)-1-piperidinyl]methyl}quinoline is its selectivity for cancer cells, which minimizes the potential for off-target effects. In addition, this compound has been shown to have a synergistic effect when used in combination with other anticancer agents, making it a promising candidate for combination therapy. However, one limitation of this compound is its low solubility, which can make it difficult to administer in vivo. In addition, the optimal dosing regimen for this compound has not yet been established.
Direcciones Futuras
There are several future directions for the development of 6-fluoro-2-{[3-(4-morpholinyl)-1-piperidinyl]methyl}quinoline as an anticancer agent. One potential direction is the development of more potent and selective inhibitors of the proteasome. In addition, the combination of this compound with other anticancer agents, such as immune checkpoint inhibitors, is an area of active research. Another potential direction is the development of biomarkers to predict response to this compound, which could help identify patients who are most likely to benefit from treatment. Finally, the development of novel drug delivery systems to improve the solubility and pharmacokinetics of this compound is an area of ongoing research.
Métodos De Síntesis
The synthesis of 6-fluoro-2-{[3-(4-morpholinyl)-1-piperidinyl]methyl}quinoline involves several steps, including the reaction of 2-chloro-6-fluoroquinoline with 3-(4-morpholinyl)-1-piperidinecarboxaldehyde, followed by reduction with sodium borohydride. The final product is obtained after purification by column chromatography and recrystallization. The yield of this compound is typically around 20%.
Aplicaciones Científicas De Investigación
6-fluoro-2-{[3-(4-morpholinyl)-1-piperidinyl]methyl}quinoline has been extensively studied in preclinical models of cancer, including multiple myeloma, leukemia, and solid tumors. In vitro studies have shown that this compound inhibits the activity of the proteasome, leading to the accumulation of ubiquitinated proteins and ultimately inducing apoptosis in cancer cells. In vivo studies have demonstrated that this compound has potent antitumor activity and can significantly reduce tumor growth in xenograft models.
Propiedades
IUPAC Name |
4-[1-[(6-fluoroquinolin-2-yl)methyl]piperidin-3-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24FN3O/c20-16-4-6-19-15(12-16)3-5-17(21-19)13-22-7-1-2-18(14-22)23-8-10-24-11-9-23/h3-6,12,18H,1-2,7-11,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMJORVCLWKQPKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=NC3=C(C=C2)C=C(C=C3)F)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-5-oxo-1-(2-pyridinylmethyl)-3-pyrrolidinecarboxamide](/img/structure/B5682463.png)
![4-[5-methyl-4-(4-propylphenoxy)-1H-pyrazol-3-yl]-1,3-benzenediol](/img/structure/B5682481.png)
![1-benzoyl-N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]piperidin-4-amine](/img/structure/B5682489.png)


![1-{3-[(3aS*,9bS*)-3a-(hydroxymethyl)-1,3a,4,9b-tetrahydrochromeno[3,4-c]pyrrol-2(3H)-yl]-3-oxopropyl}-6-methylpyridin-2(1H)-one](/img/structure/B5682510.png)
![(2,4-difluorobenzyl)[2-(dimethylamino)ethyl]methylamine](/img/structure/B5682515.png)

![methyl 4-[({[(4-methylphenyl)sulfonyl]amino}carbonyl)amino]benzoate](/img/structure/B5682526.png)
![3-(4-methoxybenzyl)-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B5682532.png)
![6-{4-[1-(dimethylamino)ethyl]phenyl}pyridin-3-ol](/img/structure/B5682549.png)
![1-acetyl-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-piperidinecarboxamide](/img/structure/B5682552.png)

![(3aS*,7aR*)-5-methyl-2-(4,5,6,7-tetrahydro-2-benzothien-1-ylcarbonyl)octahydro-3aH-pyrrolo[3,4-c]pyridine-3a-carboxylic acid](/img/structure/B5682567.png)
